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Compound of Interest

Compound Name: LY2857785

Cat. No.: B15567119 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) for the effective use of LY2857785 in preclinical animal studies. Our aim is to address

specific issues that may be encountered during experimentation to ensure reliable and

reproducible results.

Frequently Asked Questions (FAQs) &
Troubleshooting Guide
Formulation & Administration

Q1: My LY2857785 is not fully dissolving. What is the recommended solvent and formulation

for in vivo studies?

A1: LY2857785 is a solid that is soluble in DMSO.[1] For in vivo administration, it is crucial to

use a vehicle that ensures complete dissolution and is well-tolerated by the animals.

Precipitation can lead to inaccurate dosing and reduced bioavailability.

Troubleshooting Steps:

Primary Solvent: Dissolve LY2857785 in DMSO first.

Vehicle Formulations: Several vehicles have been successfully used for intravenous (i.v.)

administration. Here are some examples:
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Saline: Formulate as a solution in sterile normal saline. The pH should be adjusted to >4.5

before injection.[2]

PEG300/Tween-80/Saline: A common formulation consists of 10% DMSO, 40% PEG300,

5% Tween-80, and 45% Saline.[3]

SBE-β-CD/Saline: Another option is 10% DMSO and 90% (20% SBE-β-CD in Saline).[3]

Corn Oil: For certain applications, a formulation of 10% DMSO and 90% Corn Oil can be

used.[3]

Preparation Technique: When preparing formulations with multiple components, add each

solvent one by one and ensure the solution is clear before adding the next.[3] Gentle heating

and/or sonication can aid dissolution if precipitation occurs.[3]

Fresh Preparation: It is recommended to prepare formulations daily.[2]

Q2: I am observing signs of toxicity in my animals at higher doses. What are the potential

causes and how can I mitigate this?

A2: While no significant weight loss was observed in some nude mouse studies, animal

mortality has been reported at high doses of LY2857785.[4] Toxicity can be due to on-target

effects in normal tissues, off-target effects, or issues with the formulation.

Troubleshooting Steps:

Dose Reduction: Determine if the toxicity is dose-dependent by reducing the dosage.[5]

Off-Target Effects: LY2857785 is a potent CDK9 inhibitor but also inhibits CDK8 and CDK7 at

higher concentrations.[1][6] It has been shown to inhibit 5 other kinases with an IC50 of <0.1

µM.[1] Consider if these off-target activities could be contributing to the observed toxicity.

Vehicle Control: Always include a vehicle-only control group to ensure the observed toxicity

is not due to the formulation components.[3]

Animal Monitoring: Closely monitor animals for signs of toxicity, such as weight loss,

behavioral changes, or signs of distress.[7] Dosing should be stopped if mean body weight

falls below 80% of the starting weight.[7]
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Route of Administration: The method of administration can influence toxicity. Intravenous

bolus injections can lead to high peak concentrations, while infusions may be better

tolerated.[2]

Efficacy & Dosing

Q3: What is a good starting dose for LY2857785 in a mouse xenograft model?

A3: The effective dose of LY2857785 can vary depending on the tumor model and the desired

level of target engagement.

Recommendations:

Dose-Range Finding Study: It is highly recommended to perform an initial dose-range finding

study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose for

your specific model.[8]

Reported Effective Doses: In an MV4-11 rat xenograft model, doses of 3, 6, and 9 mg/kg

reduced tumor growth.[1] In HCT116 xenograft-bearing mice, the dose required for 50%

inhibition of RNAP II CTD P-Ser2 (TED50) was 4.4 mg/kg.[3] Doses of 4, 8, and 12 mg/kg

have been used in mice.[4]

Target Engagement: The goal is to achieve a dose that provides sustained inhibition of the

target. In HCT116 and MV-4-11 mouse xenograft models, a dose of 8 mg/kg (TED70)

showed significant inhibition of CTD P-Ser2 for 3 to 6 hours.[3]

Q4: I am not observing the expected anti-tumor effect. What are some potential reasons?

A4: Lack of efficacy can stem from several factors, including suboptimal dosing, insufficient

target engagement, or characteristics of the tumor model.

Troubleshooting Steps:

Verify Compound Activity: Ensure the batch of LY2857785 you are using is pure and active.

Pharmacokinetics/Pharmacodynamics (PK/PD): If possible, conduct PK/PD studies to

confirm that the compound is reaching the tumor at sufficient concentrations to inhibit its

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://aacrjournals.org/mct/article/13/6/1442/91886/A-Novel-CDK9-Inhibitor-Shows-Potent-Antitumor
https://www.benchchem.com/product/b15567119?utm_src=pdf-body
https://www.benchchem.com/product/b15567119?utm_src=pdf-body
https://dctd.cancer.gov/drug-discovery-development/assays/nano/ncl-methods-in-vivo-guide.pdf
https://www.caymanchem.com/product/34880/ly2857785
https://www.medchemexpress.com/LY2857785.html
https://www.selleckchem.com/products/ly2857785.html
https://www.medchemexpress.com/LY2857785.html
https://www.benchchem.com/product/b15567119?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


target. Analyze tumor tissue for inhibition of RNAP II CTD Ser2 phosphorylation, a direct

downstream marker of CDK9 activity.[2]

Dosing Schedule: The dosing schedule can significantly impact efficacy. In some studies,

LY2857785 was administered intravenously every 3 days.[9] The optimal schedule should be

determined based on the half-life of the compound and the duration of target inhibition.

Tumor Model Sensitivity: Different tumor cell lines exhibit varying sensitivity to LY2857785.

For example, AML cell lines like MV-4-11 have shown high sensitivity.[2] Confirm the in vitro

sensitivity of your cell line before initiating in vivo studies.

Biological Variability: Inherent biological differences between individual animals can lead to

variable tumor growth and response. Increasing the number of animals per group can

improve statistical power.[5]

Data Presentation
Table 1: In Vitro Potency of LY2857785

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://aacrjournals.org/mct/article/13/6/1442/91886/A-Novel-CDK9-Inhibitor-Shows-Potent-Antitumor
https://www.benchchem.com/product/b15567119?utm_src=pdf-body
https://www.apexbt.com/ly2857785.html
https://www.benchchem.com/product/b15567119?utm_src=pdf-body
https://aacrjournals.org/mct/article/13/6/1442/91886/A-Novel-CDK9-Inhibitor-Shows-Potent-Antitumor
https://www.benchchem.com/pdf/UNC3866_In_Vivo_Studies_Technical_Support_Troubleshooting_Guide.pdf
https://www.benchchem.com/product/b15567119?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target/Cell Line IC50 (µM) Reference

Kinase Activity

CDK9 0.011 [10]

CDK8 0.016 [6]

CDK7 0.246 [6]

Cellular Activity

U2OS (RNAP II pS2) 0.089 [3]

U2OS (RNAP II pS5) 0.042 [3]

U2OS (Proliferation) 0.076 [11]

MV-4-11 (AML) 0.049 [2]

OCIAML2 (AML) 0.063 [2]

PL21 (AML) 0.072 [2]

RPMI8226 (Multiple Myeloma) 0.2 [2]

L363 (Multiple Myeloma) 0.5 [2]

Table 2: In Vivo Efficacy and Dosing of LY2857785
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Animal
Model

Tumor Type
Route of
Administrat
ion

Dose Outcome Reference

Rat Xenograft
MV-4-11

(AML)
i.v. infusion 3, 6, 9 mg/kg

Dose-

dependent

tumor growth

reduction

[1]

Mouse

Xenograft

HCT116

(Colon)
i.v. bolus 4.4 mg/kg

TED50 for

RNAP II CTD

P-Ser2

inhibition

[3]

Mouse

Xenograft

HCT116 &

MV-4-11
i.v. bolus 8 mg/kg

Significant

CTD P-Ser2

inhibition for

3-6 hours

[3]

Rat Xenograft
MV-4-11

(AML)
i.v. infusion

7 mg/kg

(TED70), 10

mg/kg

(TED90)

Dose-

dependent

CTD P-Ser2

inhibition for

8 hours

[3]

Mouse

Xenograft

MV-4-11

(AML)
i.v. bolus Not specified

Dramatic

tumor

regression

[2]

Experimental Protocols
General Protocol for In Vivo Administration of LY2857785

Compound Preparation:

Based on the desired dose and the weight of the animals, calculate the required amount of

LY2857785.

Prepare a stock solution of LY2857785 in 100% DMSO.
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On the day of dosing, dilute the stock solution to the final concentration using a sterile

vehicle (e.g., saline, or a co-solvent system as described in Q1). Ensure the final DMSO

concentration is well-tolerated by the animals (typically ≤10%).

Adjust the pH of the final formulation to >4.5 if necessary.[2]

Animal Handling and Dosing:

Acclimatize animals to the housing conditions for at least one week before the experiment.

Randomize animals into treatment and control groups based on tumor volume and body

weight.[7]

Administer LY2857785 solution via the desired route (e.g., intravenous tail vein injection).

The injection volume for mice is typically 0.2 mL.[2]

Administer the vehicle alone to the control group.

Monitoring:

Observe the animals regularly for any signs of toxicity or adverse effects.

Measure tumor volumes (e.g., using calipers) and body weights at predetermined time

points (e.g., every 2-3 days).[7]

Sample Collection and Analysis (for PK/PD):

At specified time points after dosing, collect blood and/or tumor tissue.

Flash freeze tumor samples in liquid nitrogen and store at -80°C for later analysis.[2]

Analyze tumor lysates by Western blot or other methods to assess the phosphorylation

status of RNAP II CTD Ser2 to confirm target engagement.
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Caption: Signaling pathway of LY2857785.
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Caption: General workflow for an in vivo efficacy study.
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Caption: Troubleshooting decision tree for in vivo studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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